molecular formula C19H22O5 B13688207 Ethyl 3-[4-(Benzyloxy)-3-methoxyphenyl]-3-hydroxypropanoate

Ethyl 3-[4-(Benzyloxy)-3-methoxyphenyl]-3-hydroxypropanoate

Cat. No.: B13688207
M. Wt: 330.4 g/mol
InChI Key: YRIYIQOTBHHKRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[4-(Benzyloxy)-3-methoxyphenyl]-3-hydroxypropanoate is an organic compound with the molecular formula C19H22O5. It is a derivative of propanoic acid and features a benzyloxy and methoxy-substituted phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[4-(Benzyloxy)-3-methoxyphenyl]-3-hydroxypropanoate typically involves the esterification of 3-[4-(Benzyloxy)-3-methoxyphenyl]-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzylic position of the compound can undergo oxidation to form corresponding carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: 3-[4-(Benzyloxy)-3-methoxyphenyl]propanoic acid.

    Reduction: Ethyl 3-[4-(Benzyloxy)-3-methoxyphenyl]-3-hydroxypropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-[4-(Benzyloxy)-3-methoxyphenyl]-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 3-[4-(Benzyloxy)-3-methoxyphenyl]-3-hydroxypropanoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The benzyloxy and methoxy groups may play a role in its binding affinity and activity at these targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(3-(benzyloxy)-4-methylphenyl)-3-hydroxypropanoate
  • Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate

Uniqueness

Ethyl 3-[4-(Benzyloxy)-3-methoxyphenyl]-3-hydroxypropanoate is unique due to the presence of both benzyloxy and methoxy substituents on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H22O5

Molecular Weight

330.4 g/mol

IUPAC Name

ethyl 3-hydroxy-3-(3-methoxy-4-phenylmethoxyphenyl)propanoate

InChI

InChI=1S/C19H22O5/c1-3-23-19(21)12-16(20)15-9-10-17(18(11-15)22-2)24-13-14-7-5-4-6-8-14/h4-11,16,20H,3,12-13H2,1-2H3

InChI Key

YRIYIQOTBHHKRY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.